molecular formula C10H10N4O2S B15052946 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole

Cat. No.: B15052946
M. Wt: 250.28 g/mol
InChI Key: QFKDRHLIFCGEOC-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole (CAS 886494-77-5) is a high-purity chemical compound supplied for research and development purposes. This molecule belongs to the class of 4-phenyl-1,3-thiazole derivatives, a scaffold recognized as a versatile building block in medicinal chemistry due to its wide range of biological activities . The core structure of 2-hydrazinyl-4-phenyl-1,3-thiazole has been identified as an important pharmacophoric feature in developing novel therapeutic agents . Research on closely related analogues has demonstrated promising anti-Candida potential , with some compounds exhibiting substantially lower minimum inhibitory concentration (MIC) values compared to the reference drug fluconazole . These findings highlight the value of this chemical series in the search for new antifungal candidates, particularly against pathogenic C. albicans strains . Furthermore, structural analogues featuring a 4-(3-nitrophenyl)thiazol-2-ylhydrazone moiety have been investigated as selective and reversible inhibitors of the human monoamine oxidase B (hMAO-B) enzyme . This makes such compounds interesting scaffolds for neurobiological research aimed at tackling neurodegenerative disorders . This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H10N4O2S

Molecular Weight

250.28 g/mol

IUPAC Name

[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13)

InChI Key

QFKDRHLIFCGEOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Optimization and Key Parameters

Successful cyclization hinges on maintaining anhydrous conditions and stoichiometric equivalence between the thioamide and α-haloketone. Excess haloketone (>1.2 equivalents) risks side reactions, while insufficient amounts lead to incomplete cyclization. Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (3:7) is essential for monitoring reaction progress. Table 1 summarizes optimized conditions for analogous syntheses:

Table 1: Reaction Parameters for Hantzsch Thiazole Synthesis

Parameter Optimal Value Impact on Yield
Temperature 78–80°C <70°C: <50% yield
Solvent Ethanol Methanol: 10% lower yield
Catalyst Glacial acetic acid (0.5 eq) No catalyst: No reaction
Reaction Time 10–12 hours <8h: Incomplete

Thiosemicarbazide Condensation Method

An alternative route employs thiosemicarbazide as a nucleophile to introduce the hydrazinyl moiety. In this approach, 3-nitro-4-methylacetophenone reacts with thiosemicarbazide in ethanol at room temperature (25°C, 48–72 hours) to form a thiosemicarbazone intermediate. Subsequent heterocyclization with 2-bromo-3′-nitroacetophenone in the presence of acetic acid (1 eq) yields this compound derivatives. This method achieves moderate yields (55–65%) but offers superior regioselectivity due to the directing effects of the nitro and methyl groups on the phenyl ring.

Mechanistic Insights

The condensation proceeds via nucleophilic attack by the thiosemicarbazide’s terminal nitrogen on the electrophilic carbonyl carbon, forming a hydrazone bond. Cyclization is facilitated by the bromide leaving group, with the nitro group stabilizing the transition state through resonance. Notably, substituting ethanol with tetrahydrofuran (THF) in the cyclization step increases yields to 70% but complicates purification due to polar byproducts.

One-Pot Multi-Component Synthesis

Recent advances have streamlined synthesis via one-pot protocols. A 2020 study documented a three-component reaction combining 2-(2-benzylidene hydrazinyl)-4-methylthiazole, α-haloketones, and hydrazine hydrate in refluxing ethanol (80°C, 6 hours). This method eliminates isolation of intermediates, reducing the synthesis timeline from 48 hours to 8 hours. Yields range from 60–75%, with purity >95% confirmed by HPLC. However, scalability is limited by exothermic side reactions requiring precise temperature control.

Table 2: Comparison of Synthesis Methods

Method Yield (%) Purity (%) Time (h) Scalability
Hantzsch Condensation 68–85 90–95 12–14 High
Thiosemicarbazide Route 55–65 85–90 72 Moderate
One-Pot Synthesis 60–75 95–98 6–8 Limited

Analytical Characterization Techniques

Post-synthesis validation requires multimodal characterization:

  • Fourier Transform Infrared Spectroscopy (FT-IR): Confirms hydrazinyl N–H stretches (3200–3300 cm⁻¹) and thiazole C=N vibrations (1640–1680 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Aromatic protons of the 4-methyl-3-nitrophenyl group resonate at δ 7.8–8.4 ppm, while the thiazole C5–H appears as a singlet near δ 7.6 ppm.
    • ¹³C NMR: The thiazole C2 carbon (bearing hydrazine) shows a signal at δ 148–150 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks align with the theoretical m/z of 250.28 g/mol (C₁₀H₁₀N₄O₂S).

Comparative Analysis and Industrial Feasibility

The Hantzsch method remains the most viable for large-scale production due to its robust yields and tolerance for minor stoichiometric deviations. In contrast, the one-pot approach, while faster, demands costly temperature-controlled reactors. Future research should address the limited solubility of this compound in aqueous media—a challenge for formulation—by exploring hydrophilic prodrug strategies. Additionally, computational modeling predicts that substituting the nitro group with amino (-NH₂) via sodium dithionite reduction could enhance bioavailability, though this remains experimentally untested.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Analogues

Thiazole derivatives often exhibit activity modulated by substituents on the core ring. Below is a comparative analysis of structurally similar compounds:

Compound Substituents Key Activities Research Findings Reference
2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole 2-Hydrazinyl, 4-(4-methyl-3-nitrophenyl) Antimicrobial, potential anti-inflammatory Limited direct data; inferred activity from analogous thiazoles with nitro/hydrazine groups .
Thiadiazole derivatives (13a–13d) 1,3,4-Thiadiazole core with aryl groups Antimicrobial Synthesized via cyclization of hydrazine-carbodithioate with hydrazonoyl chlorides; moderate to high activity against Gram-positive bacteria .
Bisthiazole COX-2 inhibitors 1,3-Diaryl-bisthiazole Anti-inflammatory Demonstrated COX-2 selectivity comparable to celecoxib (pyrazole-based NSAID) in vitro .
Pyrazoline-conjugated thiazoles (24a–24d) Pyrazoline-thiazole hybrids Antitubercular Compound 24a retained antitubercular potency (MIC: 1.56 µg/mL), while derivatives with carbothioamide groups showed reduced activity .
Thiazole-glycopeptide hybrids Thiazole + glycopeptide Anti-biofilm, antimicrobial Compound 2 reduced vancomycin MIC by 512-fold in VRSA strains and disrupted biofilms better than vancomycin .

Key Research Findings and Implications

  • Structure-Activity Relationships (SAR) :

    • Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance antimicrobial and anti-inflammatory activities by improving target binding .
    • Hydrazine derivatives exhibit superior biofilm disruption, likely due to their ability to interfere with bacterial adhesion proteins .
  • Therapeutic Potential: Thiazole-glycopeptide hybrids represent a promising strategy to combat antibiotic resistance, as seen in , where compound 2 resensitized VRSA to vancomycin .

Biological Activity

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazole ring substituted with a hydrazine moiety and a nitrophenyl group, which contributes to its biological properties. The structural formula can be represented as follows:

C10H10N4O2S\text{C}_{10}\text{H}_{10}\text{N}_4\text{O}_2\text{S}

1. Antioxidant Activity

Research has indicated that derivatives of thiazole, including this compound, exhibit potent antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders .

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO), particularly the hMAO-B isoform. In vitro studies reported that certain thiazole derivatives showed selective and reversible inhibition of hMAO-B, which is associated with the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's . The structure–activity relationship (SAR) analysis highlighted the importance of the nitrophenyl group in enhancing MAO-B selectivity.

3. Antifungal Activity

In vitro studies have demonstrated that this compound derivatives possess antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents .

4. Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives against flaviviruses, such as dengue and Japanese encephalitis viruses. Compounds similar to this compound demonstrated significant inhibition of viral protease activity, which is essential for viral replication . The mechanism involves blocking viral RNA synthesis and processing.

Case Studies

  • Study on Neurodegenerative Disorders : A series of thiazole derivatives were synthesized and tested for their hMAO inhibitory activity. The most potent inhibitors exhibited IC50 values in the low micromolar range, suggesting strong potential for treating neurodegenerative conditions .
  • Antifungal Screening : In a comparative study against various Candida strains, compounds derived from this compound showed MIC values as low as 3.9 μg/mL, outperforming traditional antifungal treatments .
  • Antiviral Activity Assessment : In vitro assays indicated that specific thiazole derivatives inhibited dengue virus protease with an IC50 value less than 30 μM, demonstrating their capacity to disrupt viral life cycles at multiple stages .

Data Tables

Activity Type Tested Compounds IC50 Values Reference
MAO-B InhibitionVarious Thiazoles<0.1 μM
Antifungal Activity2-Hydrazinyl Thiazoles3.9 μg/mL
Antiviral ActivityThiazole Derivatives<30 μM

Q & A

Q. What synthetic strategies are effective for preparing 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole and related derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazinyl thiazoles are formed by refluxing hydrazine derivatives (e.g., pyrazoline-1-carbothioamides) with substituted phenacyl bromides in ethanol. Yields (61–87%) depend on substituent reactivity and reaction duration. Characterization includes melting point analysis, NMR, IR, and elemental analysis to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing hydrazinyl-substituted thiazoles?

Key techniques include:

  • 1H/13C-NMR : Identifies hydrazinyl protons (δ 4–6 ppm) and aromatic/heterocyclic carbons.
  • IR Spectroscopy : Confirms thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • LC-MS/HPLC : Validates molecular weight and purity.
    Cross-referencing with computational IR/NMR predictions (e.g., DFT) resolves ambiguities .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction using SHELX software (SHELXT/SHELXL) is standard. SHELXT automates space-group determination, while SHELXL refines atomic coordinates, thermal parameters, and handles disorder. Data collection requires high-resolution diffraction (Mo/Kα radiation) and absorption corrections .

Q. What biological activities are associated with thiazole derivatives like this compound?

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The nitro and hydrazinyl groups enhance electron-deficient character, improving interactions with biological targets (e.g., enzyme active sites). Activity is assayed via MIC (Minimum Inhibitory Concentration) testing and docking studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density-functional theory (DFT) with the B3LYP functional calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. These predict reactivity sites (e.g., nitro group electrophilicity) and non-covalent interactions (e.g., hydrogen bonding). Basis sets like 6-31G* optimize accuracy for sulfur and nitrogen atoms .

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how can SHELXL address them?

Common issues include:

  • Twinned Data : Use the TWIN command in SHELXL to model overlapping lattices.
  • Disorder : Apply PART constraints to split occupancies for flexible groups (e.g., methyl substituents).
  • Thermal Motion : Anisotropic refinement with ISOR restraints stabilizes high thermal parameters for heavy atoms (e.g., sulfur) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

  • Cross-Validation : Compare experimental NMR/IR with DFT-simulated spectra (e.g., using Gaussian or ORCA).
  • Isotopic Labeling : Resolve overlapping proton signals via deuterated analogs.
  • 2D NMR (COSY, HSQC) : Assigns coupled protons and carbon-proton correlations, clarifying ambiguous peaks .

Q. What strategies optimize reaction yields for hydrazinyl thiazole derivatives?

  • Solvent Screening : Polar aprotic solvents (DMF) enhance nucleophilicity in condensation steps.
  • Catalysis : Triethylamine or K₂CO₃ accelerates phenacyl bromide substitution.
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 6 hours) while maintaining yields >75% .

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) influence biological activity?

  • Nitro Groups : Increase electron-withdrawing effects, enhancing DNA intercalation or enzyme inhibition (e.g., topoisomerase II).
  • Methoxy Groups : Improve solubility and membrane permeability via hydrophobic interactions.
    Quantitative structure-activity relationship (QSAR) models correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. What are the best practices for refining disordered solvent molecules in crystallographic studies?

  • SQUEEZE (PLATON) : Removes diffuse electron density from disordered solvents.
  • DFIX Commands (SHELXL) : Restrain bond lengths/angles for partially occupied solvent molecules.
  • Validation Tools : Check R-factor convergence and ADDSYM for missed symmetry .

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